molecular formula C23H17BrCl2N2OS B2378231 2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one CAS No. 338957-49-6

2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one

Cat. No. B2378231
CAS RN: 338957-49-6
M. Wt: 520.27
InChI Key: UHVZGLXUAADBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one” is a versatile material used in scientific research. It is a part of the quinazolinone and quinazoline derivatives, which are important heterocycles in medicinal chemistry. These compounds possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has shown that derivatives of quinazolin-4(3H)-one, which include 2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one, possess significant antibacterial and antifungal properties. For instance, Patel et al. (2010) synthesized (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones and evaluated their antimicrobial activities, finding remarkable antibacterial and antifungal activities against a variety of pathogens including S. aureus, P. aeruginosa, E. coli, and C. albicans (Patel, Patel, Patel, Shaikh, & Patel, 2010). Similar studies by the same authors have corroborated these findings (Patel, Patel, & Patel, 2010).

Antiviral Properties

The antiviral potential of quinazolin-4(3H)-one derivatives has also been explored. Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones, testing their antiviral activity against a range of viruses including influenza A and dengue. They found that some compounds exhibited significant antiviral properties (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).

Anti-Inflammatory Activity

The anti-inflammatory properties of quinazolin-4(3H)-one derivatives have also been investigated. Kumar and Rajput (2009) synthesized functionalized quinazolin-4(3H)-one derivatives and found that they exhibited significant anti-inflammatory activity (Kumar & Rajput, 2009).

Potential for H1-Antihistaminic Agents

Alagarsamy et al. (2012) synthesized a series of quinazolin-4(3H)-one derivatives for evaluation as H1-antihistaminic agents. Their findings indicated that these compounds could effectively protect against histamine-induced bronchospasm, suggesting their potential use in treating allergic reactions (Alagarsamy, Sundar, Gobinath, Nivedhitha, Parthiban, Shankar, Sulthana, & Solomon, 2012).

Safety and Hazards

Information on the safety and hazards of “2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one” is not provided in the retrieved sources. For detailed safety data, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-[(4-bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrCl2N2OS/c1-13-4-3-5-14(2)22(13)28-20(12-30-17-8-6-15(24)7-9-17)27-21-18(23(28)29)10-16(25)11-19(21)26/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVZGLXUAADBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NC3=C(C2=O)C=C(C=C3Cl)Cl)CSC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrCl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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